(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate
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Overview
Description
Scientific Research Applications
Direct Dehydrogenative Alkylation
A manganese dioxide (MnO2)-methanesulfonic acid (CH3SO3H) oxidation system promotes direct coupling of benzylic ethers and carbamates with simple ketones via oxidative C-H bond activation. This process demonstrates the efficiency of methanesulfonic acid in facilitating complex organic reactions under environmentally favorable conditions (Liu et al., 2013).
Reductive Ring-Opening
Methanesulfonic acid serves as an efficient catalyst in the reductive ring-opening of O-benzylidene acetals, showcasing its role in regioselective transformations and its potential in modifying carbohydrate derivatives (Zinin et al., 2007).
Cascade Rearrangements
Methanesulfonate derivatives are involved in cascade rearrangements, indicating their utility in creating complex molecular structures from simpler precursors, which is essential for the synthesis of pharmacologically relevant compounds (Kul'yanova et al., 2001).
Selective Mesylation
1H-Benzotriazol-1-yl methanesulfonate is identified as a regioselective N-mesylating reagent, underlining the specificity methanesulfonate derivatives can offer in protecting groups strategies, crucial for the stepwise synthesis of complex molecules (Kim et al., 1999).
Synthesis of Benzoxazoles
Methanesulfonic acid catalyzes the one-pot synthesis of 2-substituted benzoxazoles from carboxylic acids, indicating its versatility and efficiency as a catalyst in heterocyclic compound synthesis (Kumar et al., 2008).
Renewable Production of Phthalic Anhydride
A study on the renewable production of phthalic anhydride from biomass-derived furan and maleic anhydride showcases the role of methanesulfonic acid in green chemistry applications, highlighting its potential in sustainable industrial processes (Mahmoud et al., 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O7S/c1-25(19,20)24-11-3-4-12-14(8-11)23-16(17(12)18)7-10-2-5-13-15(6-10)22-9-21-13/h2-8H,9H2,1H3/b16-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSZSGUEVGRGOZ-APSNUPSMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=C(C=C3)OCO4)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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